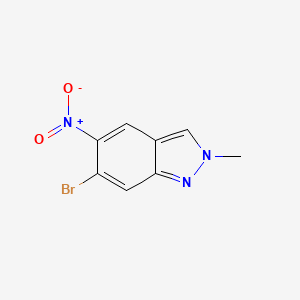
6-Bromo-2-methyl-5-nitro-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-5-nitro-2H-indazole can be achieved through several methods. One common approach involves the nitration of 6-bromo-2-methylindazole using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5th position.
Another method involves the bromination of 2-methyl-5-nitroindazole using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the reaction temperature carefully monitored to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and bromination processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
6-Bromo-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).
Reduction: Reducing agents (hydrogen gas, metal hydrides), catalysts (palladium on carbon, platinum).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: 6-Amino-2-methyl-5-nitro-2H-indazole, 6-Thio-2-methyl-5-nitro-2H-indazole.
Reduction: 6-Bromo-2-methyl-5-amino-2H-indazole.
Oxidation: 6-Bromo-2-carboxy-5-nitro-2H-indazole.
科学研究应用
6-Bromo-2-methyl-5-nitro-2H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its structural similarity to other biologically active indazoles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
作用机制
The mechanism of action of 6-Bromo-2-methyl-5-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and methyl group contribute to the compound’s overall stability and reactivity, influencing its interaction with biological targets.
相似化合物的比较
Similar Compounds
6-Bromo-2-methylindazole: Lacks the nitro group, which affects its biological activity and reactivity.
2-Methyl-5-nitroindazole:
5-Nitroindazole: Lacks both the bromine and methyl groups, resulting in different reactivity and biological activity.
Uniqueness
6-Bromo-2-methyl-5-nitro-2H-indazole is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
6-bromo-2-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3 |
InChI 键 |
JWRCCSJFPDBQLB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


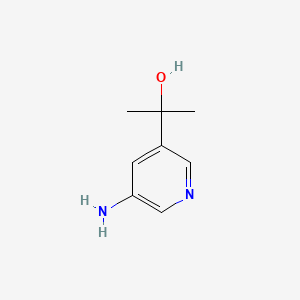
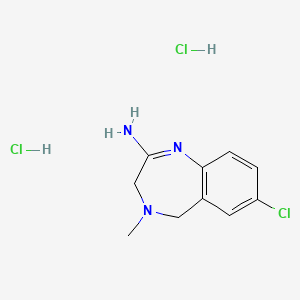
![(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13895922.png)
![6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine](/img/structure/B13895925.png)
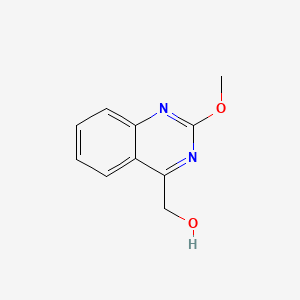
![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
![(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol](/img/structure/B13895949.png)
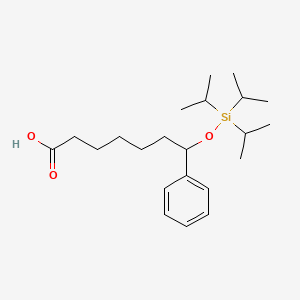
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
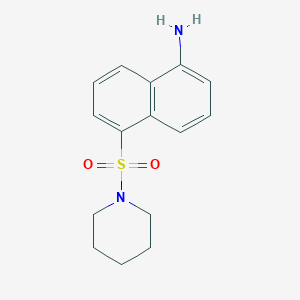
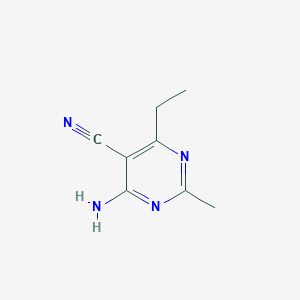
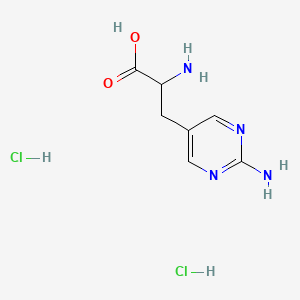
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)

